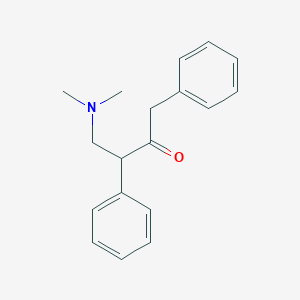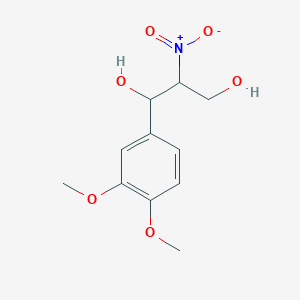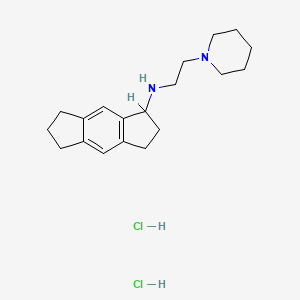
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an appropriate aldehyde or ketone, followed by reduction. The reaction is usually carried out under reflux conditions in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and hydrogen gas over palladium or platinum catalysts are frequently used.
Substitution: Halogenated compounds and strong nucleophiles are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism by which N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine exerts its effects involves interactions with specific molecular targets. The piperidine moiety can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound may interfere with cellular processes by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: This compound also features a piperidine moiety and is used in similar applications.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Uniqueness
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75463-35-3 |
|---|---|
Molecular Formula |
C19H30Cl2N2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-2-10-21(11-3-1)12-9-20-19-8-7-17-13-15-5-4-6-16(15)14-18(17)19;;/h13-14,19-20H,1-12H2;2*1H |
InChI Key |
YJVXRKARWMVWNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCC3=C2C=C4CCCC4=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


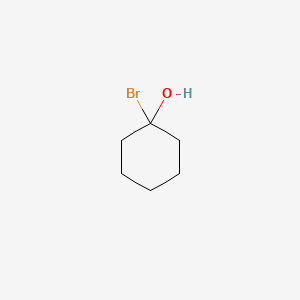
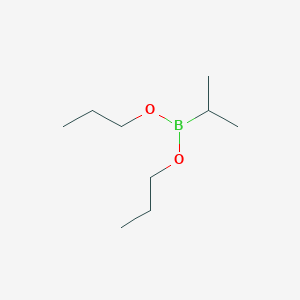
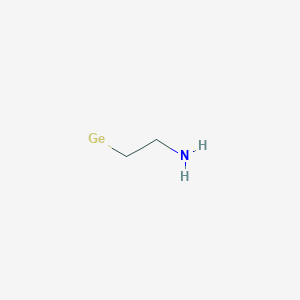
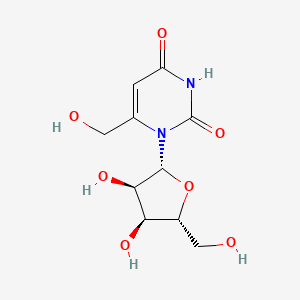

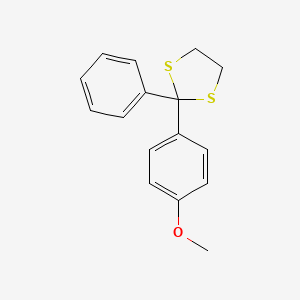
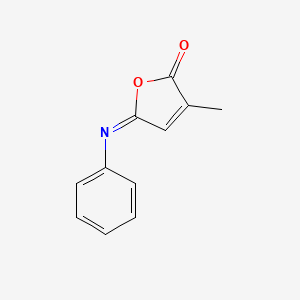
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
